2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of phenyl, pyrazolyl, pyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with piperazine and subsequent attachment to the phenyl ethanone moiety.
Preparation of Pyrazolyl Intermediate: The pyrazolyl group can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyridazinyl Intermediate: The pyridazinyl group can be synthesized by cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling with Piperazine: The pyrazolyl and pyridazinyl intermediates are then coupled with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Attachment to Phenyl Ethanone: The final step involves the reaction of the coupled intermediate with phenyl ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazinyl and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phenyl oxides and pyrazolyl oxides.
Reduction: Formation of phenyl ethanol derivatives.
Substitution: Formation of substituted piperazine and pyridazine derivatives.
Scientific Research Applications
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, analgesic, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazolyl group and exhibit similar biological activities.
Pyridazinyl-piperazine derivatives: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of multiple pharmacophores in a single molecule, which can result in a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(15-16-5-2-1-3-6-16)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-4-9-20-25/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDOGHOZBYSDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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